Cas no 38899-16-0 ((2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one)

(2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one
- (E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one
- 3-[5-(4-Methoxy-phenyl)-furan-2-yl]-1-phenyl-propenone
- 2-Propen-1-one, 3-[5-(4-methoxyphenyl)-2-furanyl]-1-phenyl-, (E)- (9CI)
- SR-01000424875-1
- 3-(5-(4-METHOXYPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE
- AKOS000535926
- SR-01000424875
- 38899-16-0
- F0344-1666
- (2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one
- (E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one
-
- Inchi: 1S/C20H16O3/c1-22-17-9-7-16(8-10-17)20-14-12-18(23-20)11-13-19(21)15-5-3-2-4-6-15/h2-14H,1H3/b13-11+
- InChI Key: DHXLLUAGKYAOSO-ACCUITESSA-N
- SMILES: C(C1=CC=CC=C1)(=O)/C=C/C1=CC=C(C2=CC=C(OC)C=C2)O1
Computed Properties
- Exact Mass: 304.109944368g/mol
- Monoisotopic Mass: 304.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 39.4Ų
Experimental Properties
- Density: 1.162±0.06 g/cm3(Predicted)
- Boiling Point: 473.0±45.0 °C(Predicted)
(2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0344-1666-10mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-2mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-3mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-5μmol |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-1mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-4mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-20μmol |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-2μmol |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-15mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0344-1666-30mg |
(2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
38899-16-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
(2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one Related Literature
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on (2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one
Compound Introduction: (2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one (CAS No. 38899-16-0)
The compound (2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one, identified by its CAS number 38899-16-0, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound features a unique structural framework that combines a furan ring with phenyl and propenone moieties, making it an intriguing candidate for further exploration in drug discovery and medicinal chemistry.
Structurally, the molecule consists of a furan ring substituted at the 3 and 5 positions with a 4-methoxyphenyl group, while the 2-position of the furan ring is connected to a 1-phenylprop-2-en-1-one moiety. This arrangement creates a system with rich electronic and steric properties, which can be exploited for various biological activities. The presence of both aromatic and heterocyclic components suggests that this compound may exhibit multiple modes of interaction with biological targets, making it a promising scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives due to their diverse biological activities. Furan-based compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. The methoxy substitution on the phenyl ring in this compound may enhance its solubility and bioavailability, which are critical factors for drug development. Additionally, the propenone moiety can serve as a pharmacophore that interacts with specific binding sites on target proteins or enzymes.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The structural features of (2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one suggest that it may be able to modulate kinase activity by binding to ATP-binding pockets or other relevant sites. Recent studies have shown that similar furan derivatives have shown promise in inhibiting specific kinases, such as EGFR and JAK2, which are overexpressed in certain cancers.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the furan ring at the 3 and 5 positions necessitates precise control over reaction conditions to avoid unwanted side products. Additionally, the attachment of the 1-phenylprop-2-en-1-one moiety requires careful consideration of functional group compatibility to ensure regioselectivity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one more efficiently, enabling researchers to explore their biological potential more rapidly.
Beyond its potential as a kinase inhibitor, this compound may also exhibit other biological activities. For instance, the presence of the methoxy group on the phenyl ring could contribute to its antioxidant properties. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Therefore, compounds with antioxidant activity are highly sought after for therapeutic development. Furthermore, the phenyl ring itself is known to interact with various biological targets through hydrophobic interactions or π-stacking effects, which could enhance its binding affinity.
In vitro studies have begun to uncover the pharmacological profile of (2E)-3-5-(4-methoxyphenyl)furan-2-yl-1-phenylprop-2-en-1-one. Initial experiments have shown that it exhibits moderate activity against certain kinases, suggesting its potential as a lead compound for further optimization. Additionally, preliminary toxicity assays indicate that it is well-tolerated at concentrations relevant to therapeutic use. These findings are encouraging and warrant further investigation into its mechanisms of action and potential therapeutic applications.
The development of novel drug candidates is an iterative process that involves both computational modeling and experimental validation. Computational methods can be used to predict how this compound might interact with biological targets based on its structural features. These predictions can then be tested experimentally through techniques such as enzyme inhibition assays or cell-based assays. By combining computational and experimental approaches, researchers can gain deeper insights into the pharmacological properties of this compound and accelerate the discovery process.
The future prospects for this compound are promising given its unique structure and potential biological activities. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Additionally, exploring derivatives of this compound may reveal even more potent or selective therapeutic agents. As our understanding of disease pathways continues to evolve, compounds like this one may play a crucial role in developing new treatments for various disorders.
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